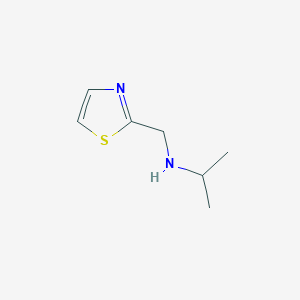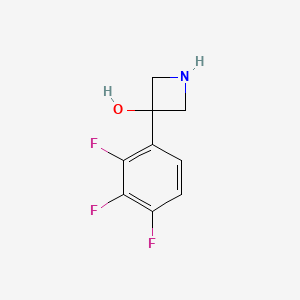
4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a triazole ring substituted with ethylphenyl and fluorophenyl groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the ethylphenyl and fluorophenyl groups. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The ethylphenyl and fluorophenyl groups may enhance binding affinity and selectivity. Pathways involved include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylphenyl)-5-(((4-chlorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-Propylphenyl)-5-(((4-bromophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding interactions with biological targets.
Propriétés
Formule moléculaire |
C17H17FN4S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17FN4S/c1-2-12-3-9-15(10-4-12)22-16(20-21-17(22)23)11-19-14-7-5-13(18)6-8-14/h3-10,19H,2,11H2,1H3,(H,21,23) |
Clé InChI |
KIHGUCKRTACUJN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



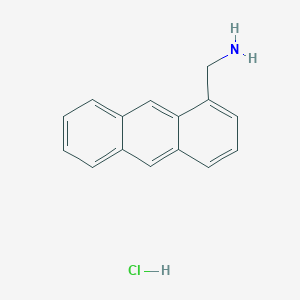
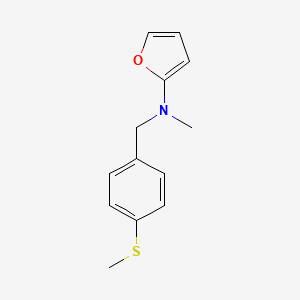
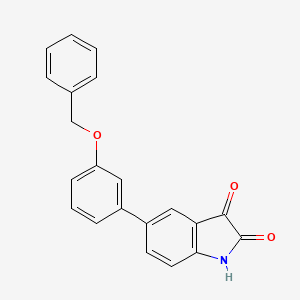

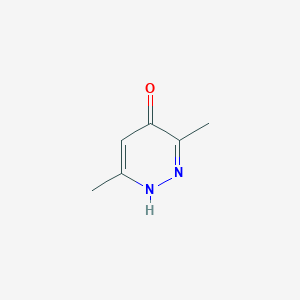
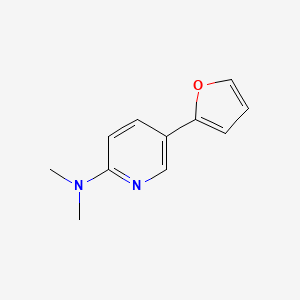

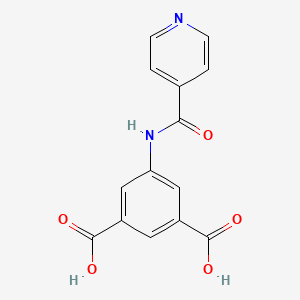
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
